{6-methoxyspiro[3.3]heptan-2-yl}methanol
Description
{6-Methoxyspiro[3.3]heptan-2-yl}methanol is a spirocyclic compound featuring a methoxy group at the 6-position and a hydroxymethyl group at the 2-position of a spiro[3.3]heptane scaffold. Its molecular formula is C₈H₁₄O₂ (calculated from and structural analysis). The spiro architecture confers conformational rigidity, while the methoxy and hydroxymethyl groups contribute to its polarity and reactivity. This compound serves as a versatile intermediate in organic synthesis, particularly in medicinal chemistry for designing bioactive molecules .
Properties
CAS No. |
2620631-84-5 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-methoxyspiro[3.3]heptan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the methoxy and hydroxyl groups. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions to form the spirocyclic core. Subsequent functionalization steps introduce the methoxy and hydroxyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{6-methoxyspiro[3.3]heptan-2-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of various substituted spirocyclic compounds.
Scientific Research Applications
{6-methoxyspiro[3.3]heptan-2-yl}methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-methoxyspiro[3.3]heptan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The methoxy and hydroxyl groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Spiro Scaffold
Table 1: Key Structural and Physicochemical Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
